

(2,3-Difluorophenyl)thiourea IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,3-Difluorophenyl)thiourea

Cat. No.: B1596784

[Get Quote](#)

An In-Depth Technical Guide to **1-(2,3-Difluorophenyl)thiourea** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **1-(2,3-Difluorophenyl)thiourea**, a fluorinated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. The document elucidates the compound's formal nomenclature, physicochemical properties, and a detailed, mechanistically-grounded synthesis protocol. Furthermore, it explores the extensive applications of the phenylthiourea scaffold in drug development, contextualizing the subject compound's role as a critical intermediate and pharmacophore.^{[1][2]} This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust experimental methodologies to facilitate advanced research and application.

IUPAC Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-(2,3-Difluorophenyl)thiourea**. The numbering designates the substituent positions on the thiourea moiety, with the phenyl group attached to one nitrogen (position 1) and the unsubstituted amino group at the other (position 3 is implied if unsubstituted, but explicit numbering is clearer). Thiourea itself is a structural analog of urea where the oxygen atom is replaced by sulfur.^[3] This substitution significantly alters the molecule's chemical properties and biological activity.^[3]

The difluoro-substitution on the phenyl ring is critical; fluorine's high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific electronic interactions.

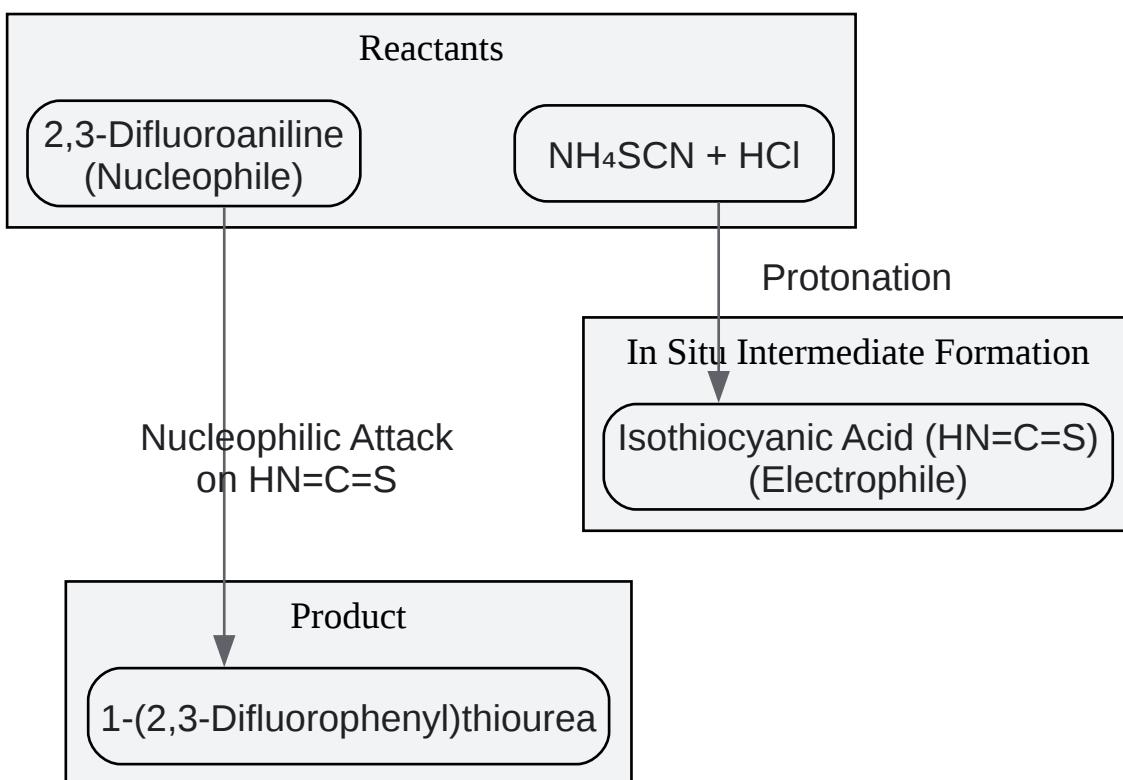
Table 1: Physicochemical Properties of **1-(2,3-Difluorophenyl)thiourea**

Property	Value	Source
IUPAC Name	1-(2,3-Difluorophenyl)thiourea	IUPAC Convention
CAS Number	572889-25-9	[4]
Molecular Formula	C ₇ H ₆ F ₂ N ₂ S	[2][5]
Molecular Weight	188.20 g/mol	[2][5]
Melting Point	139-143 °C	[4][5]
Appearance	Solid	[4]
InChI Key	UUQZTECZSCPOLX-UHFFFAOYSA-N	[4]
SMILES	NC(=S)Nc1ccccc(F)c1F	[4]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of N-aryl thioureas is the reaction of an aromatic amine with a source of thiocyanate in an acidic medium.[6] For **1-(2,3-Difluorophenyl)thiourea**, the precursor is 2,3-difluoroaniline.

Causality of Experimental Choices:


- Precursor: 2,3-difluoroaniline is selected for its nucleophilic primary amine group and the desired difluorophenyl moiety.
- Thiocyanate Source: Ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) are inexpensive and effective reagents.

- Acidic Medium: An acid, typically hydrochloric acid (HCl), is crucial. Its role is to protonate the thiocyanate anion (SCN^-) to form the highly reactive electrophile, isothiocyanic acid ($HN=C=S$), *in situ*. This is mechanistically superior to using pre-formed, unstable isothiocyanic acid.
- Reaction Conditions: The reaction is typically performed under reflux to overcome the activation energy for the nucleophilic attack and drive the reaction to completion.

Reaction Mechanism:

- Formation of Electrophile: The thiocyanate salt dissociates, and the SCN^- anion is protonated by HCl to form isothiocyanic acid.
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-difluoroaniline attacks the electrophilic central carbon atom of isothiocyanic acid.
- Proton Transfer: A subsequent proton transfer results in the final, stable **1-(2,3-Difluorophenyl)thiourea** product.

Below is a diagram illustrating the synthetic mechanism.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the synthesis of **1-(2,3-Difluorophenyl)thiourea**.

Applications in Medicinal Chemistry and Drug Development

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry due to their versatile biological activities.^[7] The thiourea moiety ($-\text{NH}-\text{C}(=\text{S})-\text{NH}-$) is an excellent hydrogen bond donor and acceptor, allowing it to form stable interactions with amino acid residues in the active sites of enzymes and receptors.^[7] This makes it a valuable scaffold for designing inhibitors and modulators.

Key Therapeutic Areas:

- **Anticancer Agents:** Numerous phenylthiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.^[8] The **(2,3-Difluorophenyl)thiourea**

scaffold serves as a key intermediate in the synthesis of novel small-molecule kinase inhibitors and other oncology-focused drugs.[2]

- **Antimicrobial Activity:** Substituted phenylthioureas are known to possess significant antibacterial and antifungal properties.[6][9] The presence of halogen atoms, such as fluorine, on the phenyl ring often enhances this activity.
- **Antiviral Research:** The thiourea core is present in several compounds investigated for antiviral properties, including activity against HIV.
- **Enzyme Inhibition:** As a bioisostere of urea, the thiourea group is used to design enzyme inhibitors. **(2,3-Difluorophenyl)thiourea** is explicitly noted as an intermediate for enzyme inhibitor development.[2]

The fluorination pattern is not arbitrary. The 2,3-difluoro substitution creates a specific electronic and steric profile that can be optimized for selective binding to a target protein, illustrating a rational approach to drug design.

Experimental Protocols

The following protocols are self-validating, providing clear steps and checkpoints for characterization to ensure experimental integrity.

Protocol: Synthesis of 1-(2,3-Difluorophenyl)thiourea

Objective: To synthesize **1-(2,3-Difluorophenyl)thiourea** from 2,3-difluoroaniline. This protocol is adapted from established methods for analogous compounds.[10]

Materials:

- 2,3-Difluoroaniline (1.0 eq)
- Ammonium Thiocyanate (1.2 eq)
- Concentrated Hydrochloric Acid (2.0 eq)
- Deionized Water

- Ethanol

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (e.g., 10 mmol, 1.29 g) with deionized water (50 mL) and concentrated HCl (e.g., 20 mmol, 1.7 mL).
- Stir the mixture and heat to 60-70 °C until a clear solution of the aniline hydrochloride salt is formed.
- Add ammonium thiocyanate (e.g., 12 mmol, 0.91 g) to the solution in one portion.
- Increase the heat and reflux the reaction mixture for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
- After completion, cool the reaction mixture in an ice bath. A white or off-white solid precipitate will form.
- Collect the crude product by vacuum filtration and wash the solid with cold deionized water to remove unreacted salts and acid.
- Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure **1-(2,3-Difluorophenyl)thiourea** as a crystalline solid.
- Dry the purified product under vacuum. Determine the yield and characterize the product.

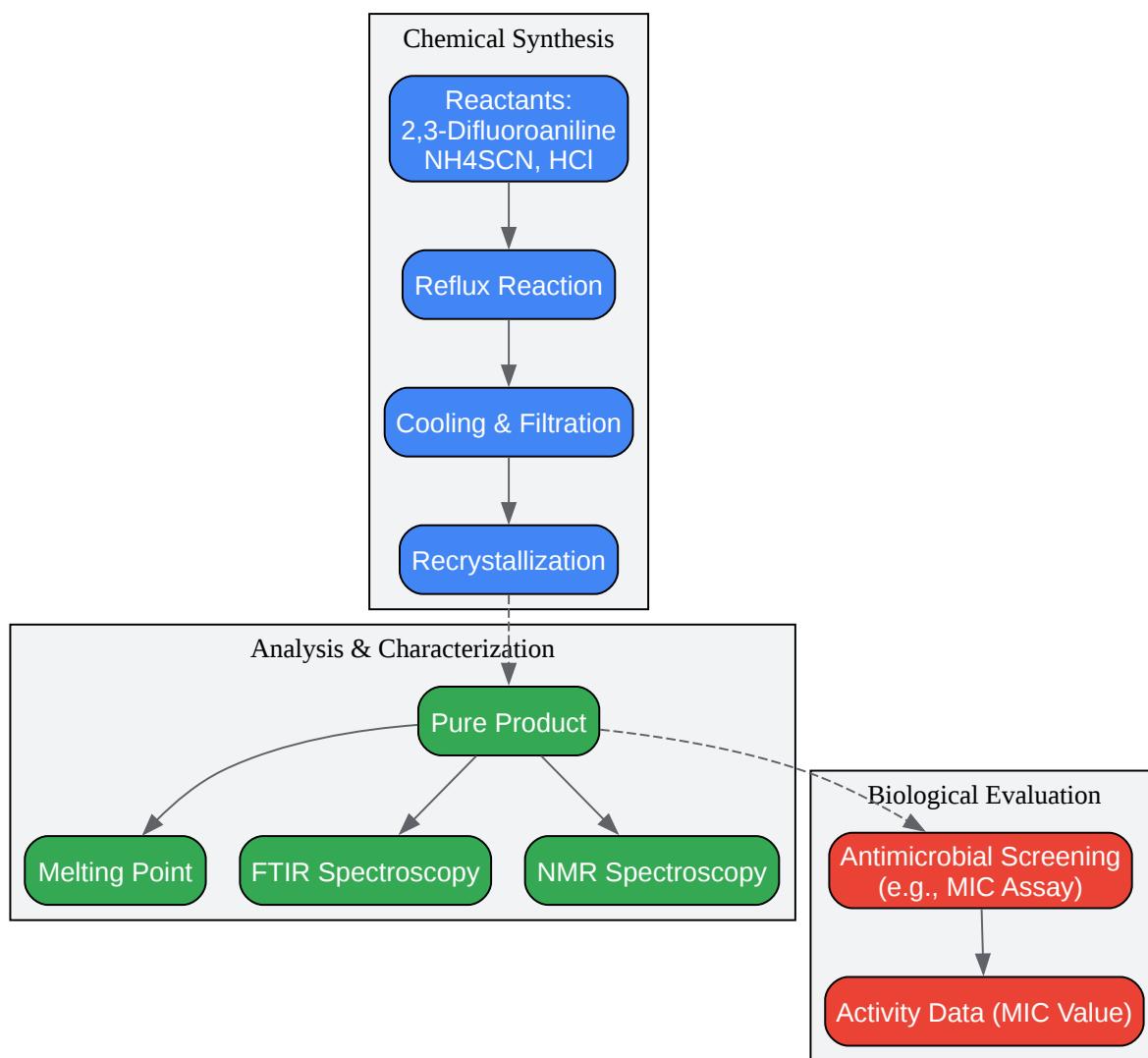
Characterization:

- Melting Point: Compare with the literature value (139-143 °C).[4][5] A sharp melting point range indicates high purity.
- FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretching (approx. 3200-3400 cm^{-1}), C=S stretching (approx. 1300-1350 cm^{-1}), and C-F stretching (approx. 1100-1250 cm^{-1}).
- ^1H and ^{13}C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic and amine protons/carbons.

Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To assess the antimicrobial activity of the synthesized compound against a bacterial strain (e.g., *E. coli*).

Materials:


- Synthesized **1-(2,3-Difluorophenyl)thiourea**
- Bacterial culture (e.g., *E. coli* ATCC 25922)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plate
- Standard antibiotic (e.g., Ciprofloxacin) as a positive control
- DMSO (for dissolving the compound)

Procedure:

- Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).
- In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).
- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the standardized bacterial inoculum to each well containing the diluted compound.
- Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + MHB, no compound), and a sterility control (MHB only).
- Incubate the plate at 37 °C for 18-24 hours.

- Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The overall experimental workflow is visualized below.

[Click to download full resolution via product page](#)

Caption: A comprehensive workflow from synthesis to biological evaluation.

Conclusion and Future Outlook

1-(2,3-Difluorophenyl)thiourea is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. Its robust synthesis, coupled with the versatile chemical properties of the phenylthiourea scaffold, establishes it as a cornerstone intermediate for developing novel therapeutic agents, particularly in oncology and infectious diseases. Future research should focus on expanding the library of derivatives based on this core structure, exploring its potential as an organocatalyst, and conducting detailed structure-activity relationship (SAR) studies to optimize its biological efficacy and selectivity for specific molecular targets.

References

- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. *Journal of Drug Design and Medicinal Chemistry*, 2(1), 10-20. [Link available through Semantic Scholar search]
- ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Scribd. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Document hosting of the 2016 paper]
- Riccardo, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. *RSC Medicinal Chemistry*, 12, 1046–1068. [Link]
- MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. *Pharmaceuticals Special Issue*. [Link]
- MySkinRecipes. (n.d.). **(2,3-Difluorophenyl)thiourea**. [Link]
- El-Metwaly, N. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. *Journal of Taibah University for Science*, 17(1). [Link]
- Mudasir, R., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. *RSC Advances*, 12(20), 12710–12745. [Link]
- Slideshare. (2015). Studies on Aminobenzothiazole and Derivatives: Part-2.

- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR, 5(12), 125-128. [\[Link\]](#)
- PubChem. (n.d.). 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. PubChem Compound Summary for CID 4094214. [\[Link\]](#)
- PubChem. (n.d.). (2,4-Difluorophenyl)thiourea. PubChem Compound Summary for CID 2734207. [\[Link\]](#)
- Al-Omair, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. *Pharmaceuticals*, 17(6), 724. [\[Link\]](#)
- Fun, H.-K., et al. (2012). 1-(2,4-Difluorophenyl)thiourea. *Acta Crystallographica Section E: Structure Reports Online*, 68(Pt 10), o2460. [\[Link\]](#)
- Gümrükçüoğlu, N., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. *Molecules*, 17(10), 12189-12202. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. (2,3-Difluorophenyl)thiourea [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. (2,3-DIFLUOROPHENYL)THIOUREA CAS#: [m.chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(2,3-Difluorophenyl)thiourea IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596784#2-3-difluorophenyl-thiourea-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com